REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].[CH:10](=[O:14])[CH2:11][CH2:12][CH3:13].[CH2:15]([C:17]([CH3:19])=[O:18])[CH3:16]>C(C(C)=O)C(C)C>[CH2:3]([C:4]([CH3:10])=[O:5])[CH2:6][CH2:7][CH2:8][CH3:9].[CH:16](=[CH:15][C:17](=[O:18])[CH3:19])[CH2:2][CH2:1][CH3:3].[CH2:11]([C:10]([CH2:2][CH2:1][CH3:3])=[O:14])[CH2:12][CH3:13].[CH3:10][CH2:11][C:4](=[O:5])[CH2:3][CH2:6][CH2:7][CH2:8][CH3:9]
|
Name
|
secondary alcohols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aldehydes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C=O)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C(C)C)C(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)=CC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C(=O)CCC
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(CCCCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].[CH:10](=[O:14])[CH2:11][CH2:12][CH3:13].[CH2:15]([C:17]([CH3:19])=[O:18])[CH3:16]>C(C(C)=O)C(C)C>[CH2:3]([C:4]([CH3:10])=[O:5])[CH2:6][CH2:7][CH2:8][CH3:9].[CH:16](=[CH:15][C:17](=[O:18])[CH3:19])[CH2:2][CH2:1][CH3:3].[CH2:11]([C:10]([CH2:2][CH2:1][CH3:3])=[O:14])[CH2:12][CH3:13].[CH3:10][CH2:11][C:4](=[O:5])[CH2:3][CH2:6][CH2:7][CH2:8][CH3:9]
|
Name
|
secondary alcohols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aldehydes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C=O)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C(C)C)C(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)=CC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C(=O)CCC
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(CCCCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].[CH:10](=[O:14])[CH2:11][CH2:12][CH3:13].[CH2:15]([C:17]([CH3:19])=[O:18])[CH3:16]>C(C(C)=O)C(C)C>[CH2:3]([C:4]([CH3:10])=[O:5])[CH2:6][CH2:7][CH2:8][CH3:9].[CH:16](=[CH:15][C:17](=[O:18])[CH3:19])[CH2:2][CH2:1][CH3:3].[CH2:11]([C:10]([CH2:2][CH2:1][CH3:3])=[O:14])[CH2:12][CH3:13].[CH3:10][CH2:11][C:4](=[O:5])[CH2:3][CH2:6][CH2:7][CH2:8][CH3:9]
|
Name
|
secondary alcohols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aldehydes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C=O)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C(C)C)C(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)=CC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C(=O)CCC
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(CCCCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |